4-Bromopiperidine-1-carbonyl chloride: Optimized Reactivity for Cross-Coupling Relative to Chloro and Fluoro Analogs
The bromine atom at the C4 position provides a superior balance of stability and reactivity for palladium-catalyzed cross-coupling reactions compared to the C4-chloro or C4-fluoro analogs. This is a class-level inference based on the fundamental physical organic chemistry of aryl/alkyl halides. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to Pd(0) than the carbon-chlorine bond, while the bromo derivative is more stable and easier to handle than the iodo analog, which is prone to light sensitivity and unwanted side reactions [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | BDE (C-Br): Approx. 285 kJ/mol |
| Comparator Or Baseline | C-Cl BDE: Approx. 327 kJ/mol; C-F BDE: Approx. 486 kJ/mol; C-I BDE: Approx. 213 kJ/mol |
| Quantified Difference | C-Br bond is 42 kJ/mol weaker than C-Cl and 201 kJ/mol weaker than C-F, but 72 kJ/mol stronger than C-I |
| Conditions | Standard physical chemistry reference data for alkyl halides |
Why This Matters
The intermediate bond strength of the C-Br bond translates to faster and more efficient cross-coupling than the chloro analog, while avoiding the instability and potential decomposition issues of the iodo analog, leading to higher yields and more robust synthetic routes.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
